Ethyl 4-Pyridylacetate hydrochloride

Descripción general

Descripción

Ethyl 4-Pyridylacetate hydrochloride is an ethyl ester of 4-pyridyl acetic acid. This compound is known for its utility in various chemical syntheses and research applications. It is often used as a reagent in the synthesis of other complex molecules, particularly in the field of medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-Pyridylacetate hydrochloride can be synthesized through the esterification of 4-pyridyl acetic acid with ethanol in the presence of a suitable acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to enhance production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-Pyridylacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide and various alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include 4-pyridyl acetic acid, 4-pyridyl ethanol, and various substituted pyridyl derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 4-Pyridylacetate hydrochloride serves as a crucial starting material in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives through different chemical reactions:

- Esterification : The compound is synthesized via the esterification of 4-pyridyl acetic acid with ethanol, often using acid catalysts to enhance yield.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to yield alcohol derivatives. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

- Nucleophilic Substitution : The ester group can be replaced with other functional groups through nucleophilic substitution reactions, expanding its utility in synthetic pathways.

Medicinal Chemistry

In the field of medicinal chemistry, this compound plays a significant role in the development of pharmaceutical intermediates:

- Antiproliferative Agents : Recent studies have investigated its derivatives for their antiproliferative effects against leukemia cell lines. Compounds derived from Ethyl 4-Pyridylacetate have shown promising cytotoxic potential against various cancer cell lines while demonstrating selectivity towards malignant cells over normal cells .

- Enzyme Inhibition Studies : The compound is also utilized in biochemical assays to study enzyme inhibition mechanisms, particularly against phosphodiesterase enzymes, which are relevant in treating conditions like asthma and inflammation .

Biochemical Applications

This compound is employed in various biochemical assays due to its ability to interact with biological targets:

- Reagent in Assays : It is frequently used as a reagent in enzyme assays, aiding in the understanding of enzyme kinetics and inhibition mechanisms.

- Synthesis of Bioactive Compounds : The compound acts as a precursor for synthesizing bioactive compounds that exhibit significant biological activities, including anti-inflammatory and anticancer properties .

Industrial Applications

Beyond academic research, this compound finds applications in industry:

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials that require specific reactivity or solubility characteristics. Its hydrochloride form enhances stability and solubility in aqueous solutions, making it suitable for various industrial processes .

- Pharmaceutical Manufacturing : The compound's role as an intermediate in pharmaceutical manufacturing highlights its importance in developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of Ethyl 4-Pyridylacetate hydrochloride involves its interaction with various molecular targets. It acts as a precursor in the synthesis of compounds that inhibit specific enzymes, such as phosphodiesterase 4. The pathways involved include the inhibition of enzyme activity, leading to altered biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-Pyridylacetate

- 4-Pyridylacetic Acid

- 4-Pyridyl Ethanol

Comparison

Ethyl 4-Pyridylacetate hydrochloride is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. Compared to Methyl 4-Pyridylacetate, it has a higher molecular weight and different physical properties, such as boiling and melting points. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it more suitable for certain applications .

Actividad Biológica

Ethyl 4-pyridylacetate hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by data tables and relevant case studies.

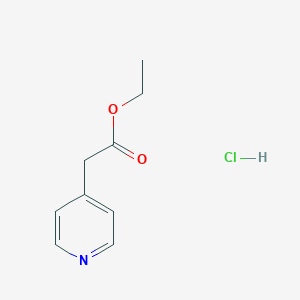

Chemical Structure and Properties

This compound (C9H11NO2·HCl) features an ethyl ester functional group attached to a pyridine ring. Its chemical structure is pivotal in determining its biological activity, as the pyridine moiety is known for its role in various biological processes.

Biological Activities

1. Antimicrobial Activity

Research indicates that ethyl 4-pyridylacetate exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that ethyl 4-pyridylacetate could be a candidate for further development as an antimicrobial agent, particularly against resistant strains .

2. Anti-Inflammatory Effects

Ethyl 4-pyridylacetate has also been studied for its anti-inflammatory properties. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the findings:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 450 |

| IL-1β | 800 | 300 |

These results indicate a promising role for ethyl 4-pyridylacetate in managing inflammatory diseases .

3. Antioxidant Activity

The compound has also demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In a DPPH radical scavenging assay, ethyl 4-pyridylacetate showed an IC50 value of 45 µg/mL, indicating moderate antioxidant capacity .

Case Studies

Case Study: Enzymatic Kinetic Resolution

A notable application of ethyl 4-pyridylacetate is its use as an acyl donor in the enzymatic resolution of chiral amines. In this study, lipases were employed to facilitate the reaction, yielding enantiomerically enriched products with high efficiency (up to 85% yield and enantiomeric excess of 88%) . This highlights the compound's utility in synthetic organic chemistry and pharmaceutical applications.

Propiedades

IUPAC Name |

ethyl 2-pyridin-4-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3-6H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRAQNDCTMOKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506465 | |

| Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-50-5 | |

| Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.